Product packaging for 3,5-Dinitrophenyl isocyanate(Cat. No.:CAS No. 59776-60-2)

3,5-Dinitrophenyl isocyanate

Cat. No.: B1199493
CAS No.: 59776-60-2
M. Wt: 209.12 g/mol
InChI Key: JZPRXQSCMBDGKP-UHFFFAOYSA-N
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Description

Contextualization of Aryl Isocyanates within Organic Chemistry Research

Aryl isocyanates, characterized by the functional group R−N=C=O where R is an aryl group, are highly reactive and versatile intermediates in organic synthesis. chinesechemsoc.orgwikipedia.org Their electrophilic nature makes them susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgresearchgate.net This reactivity is harnessed to form a variety of important chemical linkages, such as urethanes (from alcohols) and ureas (from amines). wikipedia.org The synthesis of aryl isocyanates can be achieved through several methods, including the phosgenation of amines, the Curtius rearrangement of acyl azides, and the Lossen rearrangement of hydroxamic acids. wikipedia.orgorganic-chemistry.orgresearchgate.net In contemporary research, there is a focus on developing milder, metal-free synthetic routes to aryl isocyanates to enhance their utility and sustainability in chemical processes. organic-chemistry.orgresearchgate.net

Significance of Dinitro-Substituted Aromatic Systems in Chemical Reactivity and Design

The presence of two nitro groups on an aromatic ring, as seen in dinitro-substituted systems, profoundly influences the electronic properties and reactivity of the molecule. The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution. nih.govstackexchange.com This deactivation is a result of the delocalization of π-electrons from the ring to the nitro groups, creating partial positive charges at the ortho and para positions and directing incoming electrophiles to the meta positions. nih.gov This electronic modification is crucial in designing molecules with specific reactivity patterns. For instance, the electron-deficient nature of the dinitrophenyl moiety makes it an excellent π-acceptor, facilitating interactions with π-donor systems, a principle often exploited in the design of chiral stationary phases for chromatography and chiral solvating agents for NMR spectroscopy. rsc.orgcore.ac.uk

Overview of 3,5-Dinitrophenyl Isocyanate as a Synthetic Synthon and Derivatizing Agent

This compound serves as a valuable synthetic synthon, which is a conceptual unit within a retrosynthetic analysis that represents a potential starting material for a synthesis. ajrconline.orgeducationsource.in Its utility stems from the combined reactivity of the isocyanate group and the electronic properties of the 3,5-dinitrophenyl ring. The isocyanate functional group readily reacts with nucleophiles, allowing for the introduction of the 3,5-dinitrophenyl moiety into a target molecule. researchgate.net This is particularly useful in the synthesis of more complex molecules where the dinitrophenyl group can act as a key building block or influence the properties of the final product.

As a derivatizing agent, this compound is employed to modify other molecules, often to enhance their detection or separation in analytical techniques like High-Performance Liquid Chromatography (HPLC). arabjchem.orggreyhoundchrom.comnih.gov By reacting with compounds containing hydroxyl or amino groups, it introduces a strongly UV-absorbing chromophore (the 3,5-dinitrophenyl group), which significantly improves detection sensitivity. arabjchem.orggreyhoundchrom.com This is especially beneficial for analyzing compounds that have weak or no UV absorption in their underivatized form. arabjchem.org Furthermore, the dinitrophenyl tag can be used for the chiral resolution of enantiomers. nih.govnih.gov

Historical Trajectories of Research Involving this compound

Early research involving this compound primarily focused on its application as a derivatizing agent for the identification and quantification of alcohols, amines, and amino acids. greyhoundchrom.comnih.gov Its ability to form stable, crystalline derivatives made it a useful tool in classical analytical chemistry. Over time, the scope of its application has expanded significantly. In the field of chromatography, it has been instrumental in the development of methods for chiral separations. nih.govnih.gov Research has shown that derivatization with this compound can create diastereomeric pairs that can be separated on chiral stationary phases. nih.gov More recent research has explored its use in the synthesis of novel compounds with potential biological activities and in the creation of advanced materials. For example, it has been incorporated into chiral solvating agents for NMR spectroscopy and used in the synthesis of inhibitors for various enzymes. rsc.orguq.edu.au The continuous exploration of its reactivity and applications underscores its enduring importance in organic and analytical chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃N₃O₅ nih.gov
Molecular Weight 209.12 g/mol
IUPAC Name 1-isocyanato-3,5-dinitrobenzene
CAS Number 59776-60-2
Appearance Yellow crystalline solid lookchem.com
Canonical SMILES C1=C(C=C(C=C1N+[O-])N+[O-])N=C=O uni.lu
InChI Key JZPRXQSCMBDGKP-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3N3O5 B1199493 3,5-Dinitrophenyl isocyanate CAS No. 59776-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPRXQSCMBDGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208511
Record name 3,5-Dinitrophenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-60-2
Record name 3,5-Dinitrophenyl isocyanate
Source ChemIDplus
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Record name 3,5-Dinitrophenyl isocyanate
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Record name 3,5-Dinitrophenyl isocyanate
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Chemical Reactivity and Reaction Mechanisms of 3,5 Dinitrophenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The primary reaction pathway for isocyanates involves nucleophilic addition to the cumulative double bond system. researchgate.net A nucleophile attacks the electrophilic carbon atom, leading to the formation of a new bond. vaia.com

Reactions with Alcohols: Formation of Carbamates (Urethanes)

3,5-Dinitrophenyl isocyanate reacts with alcohols to form carbamates, also known as urethanes. sci-hub.se This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon atom. vaia.com The presence of electron-withdrawing groups, such as the dinitro substituents, enhances the rate of this reaction. nasa.gov

Kinetic studies of the reaction between isocyanates and alcohols have revealed complex mechanisms. kuleuven.be Early research suggested a simple second-order reaction, first order in both isocyanate and alcohol. kuleuven.be However, subsequent studies, particularly those conducted with varying alcohol concentrations, have indicated that the reaction order can deviate from this simple model. kuleuven.be The reaction is sensitive to the solvent, with hydrogen-bonding solvents often leading to higher-order kinetics. kuleuven.be

The proposed mechanism often involves the formation of an intermediate complex between the isocyanate and the alcohol. ugent.be The reaction is generally exothermic. poliuretanos.net

More recent and detailed kinetic and theoretical studies have provided strong evidence for the multimolecular intervention of alcohols in the reaction mechanism. kuleuven.benih.gov It is now understood that alcohol molecules can self-associate through hydrogen bonding to form dimers, trimers, and higher-order polymers. kuleuven.be These alcohol aggregates are often more reactive than the alcohol monomer. kuleuven.be

Kinetic data for the alcoholysis of isocyanates often show a dependence on the square or even higher powers of the alcohol concentration, suggesting the involvement of two, three, or more alcohol molecules in the transition state. kuleuven.benih.gov One alcohol molecule acts as the nucleophile, while others participate by forming a cyclic transition state, which facilitates proton transfer and lowers the activation energy. kuleuven.be At high alcohol concentrations, the reaction with alcohol trimers can become the dominant pathway. kuleuven.benih.gov

The rate of carbamate (B1207046) formation is significantly influenced by both steric and electronic factors.

Electronic Factors: As previously mentioned, electron-withdrawing substituents on the phenyl ring of the isocyanate, such as the two nitro groups in this compound, increase the electrophilicity of the isocyanate carbon and thus accelerate the reaction. sci-hub.senasa.gov Conversely, electron-donating groups on the isocyanate decrease its reactivity. sci-hub.se The nature of the alcohol also plays a role, though its electronic effect is generally less pronounced than that of the isocyanate. nasa.gov

Steric Factors: Steric hindrance around the hydroxyl group of the alcohol or the isocyanate group can significantly decrease the reaction rate. kuleuven.bepoliuretanos.net Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. kuleuven.beugent.be For example, a study comparing the reaction of phenyl isocyanate with 2-propanol and the bulkier cyclohexanol (B46403) found a slower rate for cyclohexanol, which is attributed to steric factors hindering the approach of the alcohol polymer to the isocyanate. kuleuven.be

Multimolecular Intervention of Alcohols in Reaction Mechanisms

Reactions with Amines: Formation of Ureas

This compound reacts readily with primary and secondary amines to form substituted ureas. researchgate.netnih.gov This reaction is typically very fast and often does not require a catalyst. poliuretanos.netcommonorganicchemistry.com The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. researchgate.net

The reaction between isocyanates and amines is generally much faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. poliuretanos.net The kinetics are typically second-order, first-order with respect to both the isocyanate and the amine.

Kinetics: The rate of urea (B33335) formation is highly dependent on the basicity and structure of the amine. sci-hub.se Aliphatic amines are more basic and thus react more rapidly with isocyanates than aromatic amines. sci-hub.sepoliuretanos.net For aromatic amines, electron-donating groups on the aromatic ring increase the amine's nucleophilicity and reaction rate, while electron-withdrawing groups decrease it. poliuretanos.net

Regioselectivity: In reactions involving molecules with multiple amine groups or other nucleophilic sites, regioselectivity can be a factor. However, for the straightforward reaction of this compound with a simple primary or secondary amine, the reaction occurs selectively at the amine's nitrogen to form the corresponding urea. When other nucleophiles like alcohols are present, the much higher reactivity of the amine group generally ensures that urea formation is the predominant reaction. researchgate.net

Role in Polyurea Synthesis Pathways

Polyurea synthesis is fundamentally a step-growth polymerization process that involves the reaction of an isocyanate component with a polyamine, where each reactant has a functionality of at least two. nih.gov The core reaction is a polyaddition between a diisocyanate and a diamine. nih.gov While many industrial applications use common diisocyanates like Toluene (B28343) diisocyanate (TDI) or 4,4'-diphenylene methane (B114726) diisocyanate (MDI), the principles apply to other isocyanates such as this compound. nih.gov

The reaction between the isocyanate group (-NCO) of this compound and the primary amine groups (-NH2) of a diamine is characterized by its high speed and exothermic nature. mdpi.com Due to the high nucleophilicity of primary amines, their reactivity with isocyanates is significantly faster than that of alcohols. mdpi.com This rapid reaction typically proceeds at room temperature without the need for a catalyst. mdpi.com The electron-withdrawing nitro groups on the phenyl ring of this compound increase the electrophilicity of the isocyanate's carbon atom, which is expected to enhance its reactivity toward nucleophiles like amines. nih.gov The resulting polymer chain is characterized by the presence of urea linkages (-NH-CO-NH-).

A less common pathway for polyurea formation involves the reaction of diisocyanates with water. mdpi.com This process begins with the isocyanate group reacting with water to form an unstable carbamic acid intermediate, which then decomposes, releasing a molecule of carbon dioxide (CO2) to yield a primary amine. mdpi.com This newly formed amine subsequently reacts with another isocyanate group to create the urea linkage. mdpi.com This water-based pathway has considerably slower reaction kinetics compared to the direct diamine-diisocyanate route. mdpi.com

Table 1: General Polyurea Synthesis Pathways

Synthesis Pathway Reactants Key Intermediate Catalyst Required Reaction Speed
Diamine-Diisocyanate Diisocyanate (e.g., this compound), Diamine None No mdpi.com Very Fast mdpi.com
Water-Diisocyanate Diisocyanate (e.g., this compound), Water Carbamic Acid mdpi.com No Slow mdpi.com

Reactions with Thiols: Formation of Thiocarbamates

This compound reacts with thiols (R-SH) in a nucleophilic addition reaction to form S-substituted thiocarbamates. researchgate.net The reaction mechanism is analogous to the reaction with alcohols, where the nucleophilic sulfur atom of the thiol attacks the electrophilic carbon atom of the isocyanate group. researchgate.netupc.edu This is followed by a proton transfer to the nitrogen atom, yielding the thiocarbamate product.

Generally, the reaction between thiols and isocyanates is less vigorous compared to the corresponding reaction with alcohols. sci-hub.se However, the acidity of thiols is greater than that of alcohols, leading to the formation of thiolate anions which are highly nucleophilic. upc.educhemistrysteps.com The reaction can be catalyzed by bases, which help in the formation of these more reactive thiolate anions. upc.edu A simple and efficient procedure for the synthesis of S-alkyl (aryl) thiocarbamates from thiols and isocyanates has been developed that operates under solvent-free and catalyst-free conditions, highlighting the inherent reactivity of the components. researchgate.net

Reactions with Carboxylic Acids: Formation of Amides and Carbon Dioxide

The reaction of this compound with carboxylic acids (R-COOH) can lead to the formation of amides and carbon dioxide. sci-hub.seacs.org This transformation is particularly notable as it provides a method for amide bond formation. nih.gov Studies have shown that nitrated aryl isocyanates, such as this compound, are preferable for this reaction as they react more rapidly compared to non-nitrated variants like phenyl isocyanate. acs.orgacs.org A wide variety of carboxylic acids, including aliphatic, aromatic, and heteroaromatic types, can be condensed with aryl isocyanates at room temperature to produce the corresponding amides in high yields with the concurrent loss of carbon dioxide. acs.orgnih.gov

The mechanism for the reaction between an aromatic isocyanate and a carboxylic acid is understood to proceed through the initial formation of a mixed anhydride (B1165640) of the carbamic acid and the carboxylic acid. sci-hub.seacs.org This mixed anhydride intermediate is generally unstable. sci-hub.se It can subsequently decompose via two main pathways:

It can lose carbon dioxide directly to form the corresponding N-substituted amide. sci-hub.seacs.org Isotopic labeling studies have confirmed that the CO2 lost originates from the carbonyl function of the isocyanate. sci-hub.se

It can disproportionate into two symmetric anhydrides: the carboxylic acid anhydride and a carbamic anhydride. The carbamic anhydride is unstable and decomposes to a disubstituted urea and carbon dioxide. acs.org

The strength of the carboxylic acid plays a role in the reaction outcome. Stronger acids like trichloroacetic acid or cyanoacetic acid tend to form mixed anhydrides that spontaneously decompose into amides and CO2. sci-hub.se In contrast, weaker carboxylic acids form more stable mixed anhydrides that may require elevated temperatures to decompose, which can favor the formation of urea byproducts. sci-hub.se

The efficiency and outcome of the reaction between isocyanates and carboxylic acids are influenced by both catalysts and solvents. While the reaction can proceed without a catalyst, certain catalysts can influence the rate. For example, pyridine (B92270) has been shown to catalyze the reaction of aryl isocyanates. sci-hub.se In the broader context of isocyanate reactions, organotin compounds are well-known catalysts, though their application is more common in polyurethane formation. trea.comresearchgate.net

The choice of solvent has a significant impact. When reactions between phenyl isocyanate and benzoic acid were conducted in conventional organic solvents like toluene and N,N-dimethylformamide (DMF), the reaction did not proceed effectively and byproducts were observed. scielo.br In contrast, using ionic liquids as the reaction medium has been shown to be a mild and efficient protocol, providing good to excellent yields of amides without the formation of urea side products. scielo.brresearchgate.net Specifically, 1,3-diallylimidazolium bromide was identified as a particularly effective ionic liquid for this transformation. scielo.br Lower temperatures and low concentrations of reactants generally favor the formation of the amide over the urea byproduct. acs.orgacs.org

Table 2: Research Findings on Isocyanate-Carboxylic Acid Reaction

Isocyanate Carboxylic Acid Solvent Conditions Primary Product Reference
This compound Various acids Benzene (B151609) or Toluene Low temperature, low concentration Acyl compounds (Amides) acs.org, acs.org
Phenyl isocyanate Benzoic Acid Toluene, DMF N/A Ineffective, byproducts scielo.br
Phenyl isocyanate Benzoic Acid Ionic Liquid (1,3-diallylimidazolium bromide) N/A N-Phenylbenzamide (Excellent yield) scielo.br
Aryl isocyanates Carboxylate Salts N/A Room Temperature Amides acs.org, nih.gov
Mechanistic Insights into Amide Bond Formation

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are a cornerstone of efficient synthetic organic chemistry. nih.gov Isocyanates, including this compound, are recognized as valuable building blocks in MCRs due to the electrophilic nature of their carbon atom, which allows for nucleophilic attacks from a variety of partners. nih.gov The reactivity of isocyanates can be tuned by their substituents; electron-withdrawing groups, such as the two nitro groups in this compound, enhance the carbon's electrophilicity and thus its reactivity in these complex transformations. nih.gov

The utility of this compound as a versatile building block is demonstrated in its application for synthesizing complex molecules and heterocyclic structures. smolecule.com For instance, research into potent antitubercular agents has utilized an isocyanate derived from 3,5-dinitrobenzoic acid to construct N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives. plos.org In this synthesis, 3,5-dinitrobenzoyl chloride is converted to an acyl azide (B81097), which then undergoes a Curtius rearrangement upon heating to form the highly reactive this compound in situ. plos.orgnih.gov This isocyanate intermediate is then trapped by various nucleophiles to build the final complex heterocyclic products. plos.org This strategy showcases the power of using the isocyanate moiety as a key reactive intermediate for accessing molecular diversity. nih.gov

Exploration of Novel Reaction Pathways and Structural Diversity

The high reactivity of this compound makes it a valuable reagent for creating structurally diverse molecules. Research has explored its use in novel reaction pathways beyond simple nucleophilic additions. For instance, it reacts with various carboxylic acids to form the corresponding amides through the loss of carbon dioxide, a process that is more rapid with nitrated isocyanates compared to simpler aryl isocyanates like phenyl isocyanate. acs.org This reaction proceeds via a mixed anhydride intermediate. acs.org

Furthermore, the 3,5-dinitrophenyl moiety is a key component in the synthesis of complex heterocyclic structures. While not a direct reaction of the isocyanate itself, the related compound 3,5-dinitrobenzohydrazide (B182385) is used as a precursor to react with various isocyanates, leading to the formation of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives. plos.orgresearchgate.netnih.gov This highlights the potential of this compound to participate in similar dehydrative cyclization reactions with appropriate partners to yield novel heterocyclic systems. researchgate.net Its reaction with nucleophilic heterocyclic compounds, such as aminopyrazolotriazine derivatives, presents another avenue for synthesizing complex, polycyclic molecules. researchgate.net

Electrophilic Reactivity of the Isocyanate Carbon

The isocyanate functional group (-N=C=O) is inherently electrophilic, and this character is central to its chemistry. researchgate.netsemanticscholar.org The reactivity of this compound is primarily dictated by the electrophilic nature of the central carbon atom in the isocyanate group. researchgate.netsci-hub.se This carbon atom carries a partial positive charge due to the higher electronegativity of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by nucleophiles. semanticscholar.org

Reactions typically proceed via a nucleophilic addition mechanism, where a species with an available electron pair, such as an amine, alcohol, or thiol, attacks this electrophilic carbon. researchgate.netacs.org For example, the initial step in the reaction between a nitrone and an isocyanate is the nucleophilic attack of the nitrone oxygen on the central sp-hybridized carbon of the isocyanate. acs.org

Impact of Nitro Groups on Aromatic Isocyanate Reactivity

The presence of two nitro groups on the phenyl ring has a profound impact on the reactivity of this compound. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that dominates the compound's behavior. wikipedia.orgnih.gov This strong electron-withdrawing nature significantly enhances the reactivity of the isocyanate group compared to non-nitrated or mono-nitrated analogues. acs.orgsci-hub.se The nitro groups reduce the electron density of the aromatic ring through both inductive and resonance effects, which in turn affects the attached isocyanate functionality. nih.gov

Electron-Withdrawing Effects and Enhanced Electrophilicity

The primary consequence of the two nitro groups is a significant enhancement of the electrophilicity of the isocyanate carbon. The electron-withdrawing nitro groups pull electron density away from the aromatic ring and, by extension, from the isocyanate group. sci-hub.senih.gov This inductive pull increases the partial positive charge on the isocyanate carbon, making it a much "harder" and more reactive electrophile. semanticscholar.orgsci-hub.se

This increased electrophilicity leads to faster reaction rates with nucleophiles. acs.orgsci-hub.se Studies comparing the reactivity of various substituted phenyl isocyanates have shown that those with electron-withdrawing groups, particularly nitro groups, are significantly more reactive than those with electron-donating groups like methyl or methoxy (B1213986) groups. sci-hub.se The relative reactivity of this compound is among the highest in this series, surpassed only by the 2,4-dinitro isomer. sci-hub.se

Relative Reactivity of Substituted Phenyl Isocyanates

The table below shows the general reactivity trend of substituted aromatic isocyanates towards nucleophiles. The reactivity increases with the electron-withdrawing strength of the substituent.

Substituent (Position)EffectRelative Reactivity
4-OCH₃Strongly Electron-DonatingLowest
4-CH₃Electron-DonatingLow
H (Unsubstituted)NeutralModerate
3-OCH₃Electron-Withdrawing (Inductive)Higher
3-NO₂Strongly Electron-WithdrawingHigh
3,5-(NO₂)₂Very Strongly Electron-WithdrawingVery High
2,4-(NO₂)₂Very Strongly Electron-WithdrawingHighest

Data adapted from research on isocyanate reactivity. sci-hub.se

Influence on Regioselectivity in Addition Reactions

The powerful electronic influence of the dinitrophenyl group can also govern the regioselectivity of addition reactions, especially when the reacting nucleophile is unsymmetrical. The enhanced electrophilicity of the isocyanate carbon makes it the definitive site of attack. In reactions where multiple electrophilic sites could potentially compete, the isocyanate carbon of this compound is highly activated, directing the nucleophile to add there preferentially. researchgate.net

This principle is observed in various chemical systems. For example, in diisocyanates like Toluene diisocyanate (TDI), the electronic environment dictates that the NCO group in the para position is more reactive than the one in the ortho position. poliuretanos.net Similarly, the electronic nature of aryl isocyanates is a key factor in controlling the outcome of highly regioselective catalyzed reactions, such as the palladium-catalyzed cyclization with 2-vinylpyrrolidines. acs.org For this compound, its potent and symmetrically placed electron-withdrawing groups ensure a highly and predictably reactive electrophilic center.

Deblocking Mechanisms of Isocyanates in Blocked Systems

While this compound is highly reactive, its reactivity can be temporarily masked by using a "blocking agent." This creates a "blocked isocyanate," a thermally labile compound that regenerates the reactive isocyanate upon heating. rsc.orgtri-iso.com This strategy is crucial for creating stable, one-component systems that can be cured with heat. mdpi.comwernerblank.com The temperature at which the isocyanate is regenerated is known as the deblocking temperature and depends on the specific blocking agent used. tri-iso.comcore.ac.uk

Elimination-Addition vs. Addition-Elimination Pathways

Two primary mechanisms are proposed for the reaction of a blocked isocyanate with a nucleophile (e.g., an alcohol or amine). rsc.orgmdpi.com

Elimination-Addition Pathway : This mechanism involves a two-step process. First, the blocked isocyanate undergoes thermal dissociation (elimination) to release the free isocyanate and the blocking agent. Second, the regenerated, highly reactive isocyanate rapidly reacts with the nucleophile (addition). rsc.orgmdpi.comusm.edu This pathway is favored at higher temperatures. rsc.orgresearchgate.net

Addition-Elimination Pathway : In this pathway, the nucleophile directly attacks the carbonyl carbon of the blocked isocyanate (addition), forming a transient tetrahedral intermediate. This is followed by the departure of the blocking agent (elimination) to form the final product. mdpi.comusm.edu

The operative mechanism can depend on several factors, including the nature of the blocking agent, the nucleophile, the solvent, and the temperature. rsc.orgresearchgate.net For example, some studies have suggested that pyrazole-blocked isocyanates tend to deblock via the elimination-addition mechanism, whereas phenol-blocked isocyanates may react through the addition-elimination pathway. researchgate.net

Comparison of Isocyanate Deblocking Mechanisms

FeatureElimination-Addition MechanismAddition-Elimination Mechanism
Initial StepThermal dissociation of blocked isocyanateNucleophilic attack on blocked isocyanate
IntermediateFree Isocyanate + Blocking AgentTetrahedral Adduct
Key RequirementSufficient thermal energy for dissociation. usm.eduA sufficiently reactive nucleophile. mdpi.com
Favored byHigher temperatures, certain solvents. rsc.orgresearchgate.netSpecific blocking agents (e.g., phenols). researchgate.net

Information compiled from studies on blocked isocyanate mechanisms. rsc.orgmdpi.comusm.eduresearchgate.net

Factors Influencing Dissociation and Regeneration of Isocyanate Functionality

The dissociation of a blocked isocyanate to regenerate the free isocyanate functionality is a thermally reversible reaction crucial for applications such as one-component coating systems. In these systems, the isocyanate is "blocked" by reacting it with a compound containing an active hydrogen, forming a thermally labile adduct. Upon heating, this adduct dissociates, regenerating the isocyanate which can then react with a substrate. The temperature at which this dissociation occurs is influenced by several electronic and steric factors.

Research into phenol-blocked toluene diisocyanates provides significant insight into the factors governing this dissociation, which are directly applicable to adducts of this compound. kpi.ua The stability of the bond formed between the isocyanate and the blocking agent is paramount. A key finding is that electron-withdrawing substituents on the phenyl ring of the isocyanate or on the blocking agent lower the dissociation temperature. kpi.ua The 3,5-dinitrophenyl group contains two potent electron-withdrawing nitro groups, which significantly reduce the electron density on the isocyanate's nitrogen atom. This electronic pull facilitates the departure of the blocking group and the regeneration of the highly electrophilic isocyanate functionality at lower temperatures compared to less substituted aryl isocyanates.

The reaction of aryl isocyanates with carboxylic acids initially forms a mixed anhydride adduct. acs.org The stability and subsequent decomposition pathway of this adduct are influenced by the substituents on the isocyanate. For nitrated isocyanates, such as this compound, the reaction is more rapid, and the decomposition of the intermediate adduct is more facile. acs.org

Steric factors also play a role. For instance, studies on substituted phenols as blocking agents show that ortho-substituted phenols lead to less thermally stable adducts compared to their para-isomers, due to steric hindrance that weakens the bond to the isocyanate. kpi.ua

The regeneration of the isocyanate group can be monitored by techniques such as infrared (IR) spectroscopy, where the appearance of the characteristic N=C=O stretching band around 2270 cm⁻¹ indicates the presence of the free isocyanate. kpi.ua

Table 1: Factors Affecting the Dissociation Temperature of Blocked Isocyanates

FactorInfluence on Dissociation TemperatureRationale
Electron-withdrawing groups on the aryl isocyanate (e.g., -NO₂) DecreaseThese groups increase the electrophilicity of the isocyanate carbon, weakening the bond with the blocking agent and stabilizing the regenerated isocyanate. kpi.ua
Electron-donating groups on the aryl isocyanate IncreaseThese groups decrease the electrophilicity of the isocyanate carbon, strengthening the bond with the blocking agent.
Electron-withdrawing groups on the blocking agent DecreaseThese groups increase the acidity of the active hydrogen on the blocking agent, leading to a more labile adduct. kpi.ua
Steric hindrance (e.g., ortho-substituents on a phenol (B47542) blocking agent) DecreaseSteric crowding around the newly formed bond weakens it, facilitating dissociation at lower temperatures. kpi.ua

Advanced Analytical Characterization Techniques for 3,5 Dinitrophenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the detailed structural analysis of 3,5-dinitrophenyl isocyanate derivatives. The technique provides profound insights into the molecular framework, including the connectivity of atoms and their spatial arrangement.

Proton (¹H) NMR Spectroscopy for Structural Elucidation and Enantiodiscrimination

Proton (¹H) NMR spectroscopy is instrumental in both the initial structural confirmation of 3,5-dinitrophenyl carbamate (B1207046) derivatives and in the process of enantiodiscrimination. The aromatic protons of the 3,5-dinitrophenyl (DNB) group are particularly diagnostic. acs.org They resonate in a spectral region that is typically free from the signals of chiral solvating agents (CSAs), which is advantageous for studying enantiodiscrimination phenomena. acs.orgcore.ac.uk

When a racemic analyte derivatized with this compound interacts with a chiral solvating agent, the diastereomeric complexes formed exhibit distinct chemical shifts for the corresponding protons of the two enantiomers. This chemical shift non-equivalence (ΔΔδ) is a direct measure of the enantiodiscrimination. acs.org For instance, in the presence of a CSA, the signals for the ortho and para protons of the DNB moiety, as well as the NH proton of the carbamate linkage, often show significant splitting, allowing for the accurate quantification of each enantiomer. acs.orgunipi.it The magnitude of this splitting can be influenced by factors such as the structure of the analyte and the specific CSA used. acs.org Studies have shown that derivatives of amino acids, when functionalized with a 3,5-dinitrobenzoyl group, exhibit notable enantioseparation in their ¹H NMR spectra upon interaction with various CSAs. unipi.itrsc.org

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms in the DNB ring and the carbamate functional group are characteristic and aid in confirming the structure of the synthesized derivatives. researchgate.netmdpi.comdtic.mil For example, the carbonyl carbon of the carbamate group typically appears in a specific region of the spectrum, and its precise chemical shift can be influenced by the electronic environment. dtic.mil The signals for the aromatic carbons of the DNB group are also well-defined and can be assigned with the help of two-dimensional NMR techniques. mdpi.comchemicalbook.com The structural identity of newly prepared substances is often confirmed through a combination of ¹H NMR and ¹³C NMR spectroscopy. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Ranges for 3,5-Dinitrophenyl Carbamate Derivatives

Functional GroupChemical Shift Range (ppm)
Carbonyl (C=O)150 - 165
Aromatic C-NO₂148 - 150
Aromatic CH115 - 130
Aromatic C-NH135 - 145
Note: These are approximate ranges and can vary based on the specific derivative and solvent used.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for determining the connectivity and stereochemistry of complex this compound derivatives. rsc.orgrsc.org

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu This helps in identifying neighboring protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds. princeton.edusdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. researchgate.netresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects protons that are close in space, providing through-space correlations which are crucial for determining the relative stereochemistry of the molecule. princeton.eduresearchgate.net

These techniques, when used in combination, allow for a comprehensive structural elucidation of 3,5-dinitrophenyl carbamates. rsc.org

Application in Chiral Solvating Agent (CSA) Studies for Enantiomeric Purity Assessment

This compound is widely used to derivatize chiral alcohols and amines to form diastereomeric carbamates, which can then be analyzed by NMR in the presence of a chiral solvating agent (CSA) to determine enantiomeric purity. core.ac.uknih.gov The DNB group plays a crucial role in this process. Its electron-poor aromatic ring can engage in π-π stacking interactions with electron-rich aromatic moieties of the CSA, enhancing the stability of the diastereomeric complexes and leading to greater chemical shift non-equivalence. acs.orgkoreascience.kr

The process involves adding a CSA to a solution of the racemic analyte derivatized with this compound. core.ac.uk The resulting diastereomeric complexes exhibit separate signals in the ¹H NMR spectrum for the two enantiomers. acs.org The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte. researchgate.net This method is valued for its simplicity, speed, and the detailed structural information it provides about the chiral recognition process. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

FTIR spectroscopy is a powerful tool for identifying the key functional groups in this compound and its carbamate derivatives. The isocyanate group (-N=C=O) of the parent compound exhibits a strong and characteristic asymmetric stretching vibration typically in the range of 2240-2280 cm⁻¹. spectroscopyonline.comresearchgate.net This peak is an excellent diagnostic marker for the presence of the isocyanate.

Upon reaction with an alcohol or amine to form a carbamate, this isocyanate peak disappears, and new characteristic bands for the carbamate linkage appear. These include the N-H stretching vibration (around 3300 cm⁻¹) and the carbonyl (C=O) stretching vibration (typically between 1700 and 1730 cm⁻¹). spectroscopyonline.comresearchgate.net The exact position of the C=O stretch can indicate the extent of hydrogen bonding within the sample. spectroscopyonline.com The nitro groups (NO₂) of the dinitrophenyl ring also have strong characteristic symmetric and asymmetric stretching vibrations, which are typically observed around 1345 cm⁻¹ and 1540 cm⁻¹, respectively. plos.org

FTIR is also highly effective for monitoring the progress of the reaction between this compound and a hydroxyl-containing compound. researchgate.netuni-hamburg.de By tracking the decrease in the intensity of the isocyanate peak and the concurrent increase in the intensity of the carbamate N-H and C=O peaks over time, the kinetics of the reaction can be determined. researchgate.netunicam.it

Table 2: Key FTIR Absorption Bands for this compound and its Carbamate Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch2240 - 2280
Nitro (NO₂)Asymmetric Stretch~1540
Nitro (NO₂)Symmetric Stretch~1345
Carbamate (N-H)Stretch~3300
Carbamate (C=O)Stretch1700 - 1730
Aromatic C-HStretch3000 - 3100
Note: These are approximate ranges and can vary based on the specific molecular structure and sample state.

In Situ FTIR Spectroscopy for Real-Time Reaction Kinetics and Intermediate Detection

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing real-time data on the concentration of reactants, products, and intermediates. xjtu.edu.cnrsc.org This method is particularly well-suited for studying the reactions of isocyanates, including this compound, due to the distinct and well-isolated infrared absorption band of the isocyanate functional group (-N=C=O). remspec.comresearchgate.net

The asymmetric stretching vibration of the -N=C=O group gives rise to a strong, sharp absorbance peak typically found in the 2250–2285 cm⁻¹ region of the infrared spectrum. remspec.comresearchgate.net This peak is located in a spectral window that is usually free from other common vibrational modes, minimizing interference and allowing for straightforward monitoring. remspec.com By using a fiber-optic probe immersed directly in the reaction mixture, sequential mid-IR spectra can be collected over time. remspec.comresearchgate.net

The progress of a reaction involving this compound, such as its reaction with an alcohol to form a urethane (B1682113), can be quantitatively followed by measuring the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹. researchgate.netthermofisher.com Plotting this peak area against time allows for the determination of reaction kinetics, including reaction rates and endpoints. rsc.orgremspec.com This approach enables detailed mechanistic studies and optimization of reaction conditions without the need for sampling, which can be disruptive and unsafe. azom.com

Table 1: Characteristic Infrared Frequencies for Monitoring Isocyanate Reactions

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Application in Reaction Monitoring
Isocyanate (-N=C=O) Asymmetric Stretch 2250 - 2285 Disappearance indicates consumption of the isocyanate reactant. remspec.comresearchgate.net
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Disappearance indicates consumption of the alcohol co-reactant. researchgate.net
Urethane (-NH-C=O) N-H Stretch 3300 - 3500 Appearance indicates formation of the urethane product.
Urethane (-NH-C=O) C=O Stretch (Amide I) 1680 - 1740 Appearance indicates formation of the urethane product.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy serves as a valuable complementary technique to FTIR for the structural characterization of this compound and its derivatives. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing a distinct vibrational fingerprint of a molecule. It is particularly sensitive to non-polar, symmetric bonds that may be weak or inactive in FTIR spectra.

For this compound, Raman spectroscopy can provide detailed information on several key structural features. The symmetric stretching vibrations of the two nitro groups (-NO₂) on the aromatic ring, typically found in the 1340-1360 cm⁻¹ region, produce very strong Raman signals. Additionally, the vibrations of the benzene (B151609) ring itself, such as the ring breathing mode, are strong Raman scatterers. The -N=C=O group also has a characteristic Raman signal. The comprehensive vibrational data obtained from combining both Raman and FTIR spectra allow for a more complete assignment of a molecule's structural features.

**4.3. Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's "exact mass," which is calculated using the masses of the most abundant isotopes of its constituent elements. Unlike nominal mass, which uses integer masses, the exact mass can be used to deduce a unique elemental composition.

For this compound (C₇H₃N₃O₅), HRMS can unambiguously confirm its identity by matching the experimentally measured mass to the calculated theoretical exact mass. uni.lu This capability is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass. The technique is also invaluable for confirming the structure of new derivatives synthesized from this compound. arabjchem.org

Table 2: Predicted m/z Values for this compound Adducts in HRMS

Adduct Type Formula Predicted m/z
[M+H]⁺ [C₇H₄N₃O₅]⁺ 210.01454
[M+Na]⁺ [C₇H₃N₃O₅Na]⁺ 231.99648
[M+NH₄]⁺ [C₇H₇N₄O₅]⁺ 227.04108
[M-H]⁻ [C₇H₂N₃O₅]⁻ 207.99998

Data sourced from PubChem CID 194087. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for analyzing compounds within complex matrices. nih.gov The liquid chromatography stage separates the components of a mixture, after which the mass spectrometer detects and quantifies the individual compounds. researchgate.net

This technique is widely used for the analysis of isocyanates and their derivatives in various samples, including environmental and biological fluids. researchgate.net In many applications, this compound is used as a derivatizing agent to enable the analysis of other molecules. For instance, it is used to analyze 1,3-diacylglycerols in edible oils. researchgate.net The diacylglycerols are first reacted with this compound to form 3,5-dinitrophenylurethane derivatives. researchgate.net These derivatives are then separated using reversed-phase HPLC and identified by electrospray ionization mass spectrometry (ESI-MS), which detects the prominent [M-H]⁻ ion, allowing for the identification of individual molecular species. researchgate.net The high selectivity of tandem mass spectrometry (MS/MS) further enhances the confidence in identification and quantification, even at trace levels. researchgate.netddtjournal.com

Application of Derivatization to Enhance MS Detectability

One of the most significant applications of this compound in analytical chemistry is its use as a derivatization reagent to improve the detectability of other compounds by chromatography and mass spectrometry. arabjchem.orgresearchgate.netgreyhoundchrom.com Many classes of compounds, such as alcohols and phenols, exhibit poor chromatographic retention on reversed-phase columns or ionize inefficiently in a mass spectrometer's source, leading to low sensitivity. arabjchem.orgresearchgate.net

Chemical derivatization with this compound chemically modifies these analytes to create a new derivative with more favorable analytical properties. researchgate.netddtjournal.com The highly reactive isocyanate group (-N=C=O) readily reacts with nucleophilic functional groups containing active hydrogen, such as hydroxyls (-OH) and primary/secondary amines (-NH₂), to form stable urethane or urea (B33335) linkages, respectively. arabjchem.orggreyhoundchrom.com

This derivatization accomplishes several goals:

Enhanced Ionization: The dinitrophenyl group is strongly electron-withdrawing and can be readily ionized, particularly in negative-ion mode ESI-MS, significantly increasing the signal intensity and sensitivity of the analysis. researchgate.net

Improved Chromatography: The addition of the bulky, nonpolar dinitrophenyl group increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns. ddtjournal.com

Increased Selectivity: The derivatized analyte will have a unique mass and fragmentation pattern in MS/MS, which can be used for highly selective detection in complex samples. ddtjournal.com

This strategy has been successfully applied to the analysis of various compounds, including lincomycin (B1675468), diacylglycerols, and other hydroxyl-containing molecules. arabjchem.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

While the crystal structure of this compound itself is not detailed in the provided context, the structures of several of its derivatives have been elucidated, showcasing the structural influence of the 3,5-dinitrophenyl moiety. In a study of a boron dipyrromethene (Bodipy) dye substituted with a 3,5-dinitrophenyl group, X-ray analysis revealed that the phenyl ring is oriented almost perpendicular to the plane of the Bodipy core, with a dihedral angle of 84°. nih.gov The analysis also showed that one of the nitro groups was nearly coplanar with the phenyl ring, while the other was tilted by approximately 21°. nih.gov Similarly, the crystal structure of a photodegradable carbamate derivative showed how the two nitro groups are twisted out of the plane of the aromatic ring. iucr.org

This detailed structural information is critical for understanding structure-property relationships, designing new materials, and interpreting reactivity.

Table 3: Example Crystallographic Data for a 3,5-Dinitrophenyl Derivative

Parameter Value
Compound 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate
Chemical Formula C₁₇H₂₅N₃O₈
Crystal System Monoclinic
Space Group P2₁/n
Note The analysis revealed intermolecular hydrogen bonds between N-butylcarbamate moieties. iucr.org

Determination of Molecular Conformation and Dihedral Angles in Dinitrophenyl Derivatives

The three-dimensional arrangement of atoms in dinitrophenyl derivatives significantly influences their chemical and physical properties. X-ray crystallography and computational chemistry are powerful tools for determining the molecular conformation and the dihedral angles between different planar groups within the molecule.

In a study of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-dinitrophenyl)carbamate, the orientation of the two aromatic rings was found to be a key differentiating feature. iucr.org For the 4-chlorophenyl derivative, the benzene rings are nearly coplanar, with a dihedral angle of 8.2 (1)°. iucr.org In contrast, the phenyl derivative exhibits a conformation where the benzene and phenyl rings are almost perpendicular to each other, forming a dihedral angle of 76.2 (1)°. iucr.org The two nitro groups in both compounds are largely coplanar with the benzene rings to which they are attached. iucr.org

Similarly, in (2-chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone, the amide group forms dihedral angles of 75.96 (5)° with the benzene ring and 51.61 (9)° with the piperidine (B6355638) ring, which adopts a chair conformation. nih.gov One of the nitro groups is nearly coplanar with the aromatic ring, while the other is significantly twisted out of the plane. nih.gov

The study of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole revealed that the phenyl rings make dihedral angles of 39.61 (8)° and 9.4 (1)° with the central pyrazole (B372694) ring, and the dihedral angle between the pyrazole and dinitrophenyl rings is 46.95 (5)°. erciyes.edu.tr In another case, for trans-1,3-diphenyl-2,3-epoxy-1-propanone, a precursor for a dinitrophenyl derivative, the vicinal diaxial coupling constant of zero indicated a trans configuration with a dihedral angle of approximately 90° for the rigid three-membered ring. scispace.com

These structural insights are critical for understanding the reactivity and interaction of these molecules in various chemical and biological systems.

CompoundInteracting GroupsDihedral Angle (°)
4-chlorophenyl N-(3,5-dinitrophenyl)carbamateBenzene rings8.2 (1)
Phenyl N-(3,5-dinitrophenyl)carbamateBenzene and phenyl rings76.2 (1)
(2-chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanoneAmide group and benzene ring75.96 (5)
(2-chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanoneAmide group and piperidine ring51.61 (9)
1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazolePhenyl ring and pyrazole ring39.61 (8)
1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazolePhenyl ring and pyrazole ring9.4 (1)
1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazolePyrazole ring and dinitrophenyl ring46.95 (5)
trans-1,3-diphenyl-2,3-epoxy-1-propanoneα- and β-hydrogens~90

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of this compound derivatives, particularly in complex matrices. The high reactivity of the isocyanate group allows for its use as a derivatizing agent to enhance the detectability and chromatographic behavior of various analytes. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds derivatized with this compound. This pre-column derivatization strategy is particularly useful for analytes that lack a strong chromophore, thereby improving their detection by UV-Vis detectors. arabjchem.orgchromatographyonline.com

For instance, the hydroxyl groups of compounds like lincomycin can be derivatized with this compound to form a urethane derivative with strong UV absorption, significantly enhancing detection sensitivity. arabjchem.org Similarly, diacylglycerols have been successfully separated and quantified by reversed-phase HPLC after conversion to their 3,5-dinitrophenyl urethane derivatives. researchgate.net The use of acetonitrile-acetone mixtures as the mobile phase allows for the effective elution of these derivatives. researchgate.net

The derivatization process itself is typically straightforward. Alcohols, for example, can be treated with an excess of this compound in the presence of a catalyst like triethylamine (B128534) in a suitable solvent. oup.com The resulting 3,5-dinitrophenylcarbamates can then be analyzed by HPLC. oup.com

Chiral Phase HPLC for Enantioresolution of Derivatized Analytes

The separation of enantiomers is a significant challenge in analytical chemistry. Chiral phase HPLC provides a powerful solution, and the derivatization of chiral molecules with this compound is a key strategy to achieve successful enantioresolution. The dinitrophenyl group acts as a π-acidic moiety, which can interact with chiral stationary phases (CSPs) that possess π-basic characteristics, leading to differential retention of the enantiomers. libretexts.org

This approach has been widely applied to the resolution of various chiral compounds, including alcohols, diols, and hydroxy fatty acids. oup.comnih.govaocs.org For example, 2- and 3-hydroxy fatty acids are converted to their 3,5-dinitrophenyl urethane derivatives, which can then be separated and identified using a chiral column. nih.gov The elution order of these derivatives can be controlled by varying the composition of the mobile phase. nih.gov

Similarly, mono- and diacyl-sn-glycerols are derivatized to their 3,5-dinitrophenyl urethane (DNPU) derivatives for resolution on chiral HPLC columns. aocs.org The hydrogen atom on the nitrogen in the urethane group is crucial for achieving separation through hydrogen bonding with the chiral stationary phase. aocs.org Pirkle-type CSPs, such as those based on N-(3,5-dinitrobenzoyl)-D-phenylglycine, are particularly effective for separating the enantiomers of various compounds derivatized with π-acidic groups like the dinitrophenyl moiety. libretexts.orgscirp.org The derivatization of amines with immobilized isocyanates containing a 3,5-dinitrophenyl group has also been shown to be effective for chiral recognition in liquid chromatography. nih.gov

Gas Chromatography (GC) for Volatile Derivatized Compounds

While HPLC is the predominant technique for analyzing this compound derivatives, Gas Chromatography (GC) can be employed for the analysis of their more volatile counterparts. Derivatization is often necessary in GC to improve the volatility and thermal stability of analytes. researchgate.net

However, the direct analysis of many 3,5-dinitrophenyl derivatives by GC can be challenging due to their relatively low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet. chromforum.org For instance, the analysis of 2,4-dinitrophenylhydrazone (DNPH) derivatives of aldehydes, which are structurally related to dinitrophenyl derivatives, is often better suited to HPLC due to concerns about their stability at high temperatures. chromforum.org

Nevertheless, for certain low molecular weight isocyanates, derivatization followed by GC-mass spectrometry (GC-MS) can be a viable analytical method. For example, low molecular weight aliphatic isocyanates have been determined as their dibutylamine (B89481) derivatives using GC with chemical ionization mass spectrometry. nih.gov This suggests that with appropriate derivatization strategies to increase volatility and thermal stability, GC can be a useful tool for specific applications involving derivatives of this compound.

Applications of 3,5 Dinitrophenyl Isocyanate in Chemical Research

Development of Chiral Solvating Agents (CSAs) for NMR Spectroscopy

3,5-Dinitrophenyl isocyanate plays a crucial role in the synthesis of chiral solvating agents (CSAs) used in Nuclear Magnetic Resonance (NMR) spectroscopy. These CSAs are instrumental in the process of enantiodiscrimination, which is the differentiation of enantiomers.

Enantiodiscrimination of Chiral Molecules, including Amino Acid Derivatives

Researchers have successfully synthesized various CSAs by reacting this compound with chiral alcohols or amines. researchgate.netrsc.org These CSAs are then used to distinguish between the enantiomers of chiral molecules, with a significant focus on amino acid derivatives. researchgate.netrsc.orgnih.gov When a CSA is added to a solution containing a racemic mixture of a chiral analyte, it forms transient diastereomeric complexes with each enantiomer. These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.

For instance, new CSAs derived from the readily available and inexpensive ethyl (S)-lactate have been developed. rsc.org By modifying the functional groups of ethyl (S)-lactate and introducing a 3,5-dinitrophenyl moiety via reaction with this compound, researchers created effective CSAs. researchgate.netrsc.org These agents have demonstrated the ability to differentiate the resonances of enantiomeric mixtures of amino acids that have been derivatized with a 3,5-dinitrobenzoyl group at the amino terminus. rsc.orgnih.gov The presence of the 3,5-dinitrophenyl group on both the CSA and the analyte derivative enhances the enantiodiscrimination effect. core.ac.ukacs.org

The effectiveness of these CSAs is often evaluated by the chemical shift non-equivalence (ΔΔδ), which is the difference in the chemical shifts of corresponding nuclei in the two diastereomeric complexes. Significant chemical shift non-equivalences have been observed for the protons of the 3,5-dinitrobenzoyl group in derivatized amino acids, enabling accurate determination of enantiomeric composition. nih.govunipi.it

Mechanism of Chiral Recognition: Hydrogen Bonding and π-π Interactions

The mechanism of chiral recognition by CSAs containing the 3,5-dinitrophenyl group is primarily attributed to a combination of hydrogen bonding and π-π stacking interactions. pageplace.dersc.org The carbamate (B1207046) linkage, formed from the reaction of the isocyanate with an alcohol or amine, provides sites for hydrogen bond donor and acceptor interactions. rsc.org

Derivatization Reagent in Advanced Analytical Chemistry

This compound is a valuable derivatizing agent in modern analytical chemistry, employed to enhance the detection and separation of various analytes. greyhoundchrom.comresearchgate.net Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical technique. researchgate.net

Pre-Column Derivatization for Enhanced Chromatographic Separation and Detection

In high-performance liquid chromatography (HPLC), this compound is used as a pre-column derivatization reagent. arabjchem.orgscirp.orgacs.org This means that the analytes are reacted with the isocyanate before being introduced into the chromatography column. The resulting derivatives often exhibit improved chromatographic behavior and enhanced detectability.

The introduction of the 3,5-dinitrophenyl group, a strong chromophore, significantly increases the ultraviolet (UV) absorbance of the analyte. arabjchem.org This is particularly beneficial for compounds that have weak or no UV absorption in their native state, allowing for their sensitive detection by HPLC with a UV detector. arabjchem.org For example, this approach has been proposed for the analysis of compounds like lincomycin (B1675468), which has a weak native UV absorbance. arabjchem.org The derivatization reaction converts the analyte into a product that can be easily detected at low concentrations.

Furthermore, derivatization with this compound can be used to resolve chiral compounds on a chiral stationary phase (CSP). acs.orgnih.gov The resulting diastereomeric derivatives can be separated by chromatography, allowing for the determination of the enantiomeric composition of the original sample.

Improving Detection Sensitivity in Mass Spectrometry via Introduction of Chargeable Moieties

In the realm of mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization is often employed to improve the ionization efficiency of analytes. ddtjournal.comresearchgate.nettcichemicals.com While this compound itself does not inherently add a permanent charge, the introduction of the dinitrophenyl group can influence the ionization process. More importantly, the derivatization strategy can be designed to incorporate a readily chargeable moiety. Although direct examples with this compound are less common than with other specifically designed reagents, the principle of enhancing detectability through derivatization is well-established. ddtjournal.comnih.gov The goal is to create a derivative that can be more efficiently ionized in the mass spectrometer's source, leading to a stronger signal and improved sensitivity.

Applications in the Derivatization of Amines, Alcohols, and Related Functional Groups

The isocyanate group of this compound is highly reactive towards nucleophilic functional groups such as primary and secondary amines, and alcohols. greyhoundchrom.comnih.govresearchgate.net This reactivity makes it a versatile reagent for the derivatization of a wide range of compounds.

Amines: It reacts with primary and secondary amines to form stable urea (B33335) derivatives. researchgate.netnih.gov This reaction is widely used in the analysis of amino acids and other primary and secondary amines. nih.govnih.gov

Alcohols: The reaction with alcohols yields carbamate (urethane) derivatives. greyhoundchrom.comresearchgate.net This has been applied to the analysis of various alcohols and amino alcohols. nih.govnih.gov

The derivatization not only facilitates detection but can also be used to create derivatives with specific properties for chiral recognition or for solid-phase extraction. nih.gov For instance, solid-phase reagents containing the 3,5-dinitrophenyl moiety have been developed for the derivatization of amines, simplifying sample preparation and cleanup. nih.govnih.gov

Interactive Data Table: Enantiodiscrimination of N-3,5-Dinitrobenzoyl Amino Acid Derivatives using a Chiral Solvating Agent

The following table presents representative data on the chemical shift non-equivalence (ΔΔδ) observed in the ¹H NMR spectra of various N-3,5-dinitrobenzoyl amino acid derivatives upon the addition of a chiral solvating agent derived from this compound. Higher ΔΔδ values indicate better separation of the enantiomer signals.

Analyte (N-3,5-Dinitrobenzoyl Derivative of)Observed ProtonChemical Shift Non-equivalence (ΔΔδ in ppm)Reference
PhenylglycineNH0.210 nih.gov
PhenylglycineMethoxy (B1213986) (ester)0.036 nih.gov
Alanineortho-protons of DNB0.253 nih.gov
Alaninepara-proton of DNB0.174 nih.gov
ValineDNB protonsLower than Phenylglycine nih.gov

Synthetic Reagent for the Construction of Nitrogen-Containing Heterocycles

This compound serves as a crucial component in the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. rsc.orgfrontiersin.orgfrontiersin.org The isocyanate group readily reacts with nucleophiles, facilitating cyclization reactions to form stable ring systems. researchgate.netfrontiersin.org

A notable application of precursors derived from this compound is in the synthesis of molecules containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. plos.org These heterocyclic systems are of significant interest due to their presence in various pharmacologically active compounds. plos.orgresearchgate.net Research has demonstrated the preparation of extensive series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives and their isosteric 1,3,4-thiadiazole analogues. plos.orgresearchgate.netnih.gov

The synthetic pathway often commences with 3,5-dinitrobenzohydrazide (B182385), which is treated with an isothiocyanate to form a thiosemicarbazide (B42300) precursor. nih.gov These precursors then undergo dehydrative cyclization to yield the final heterocyclic products. nih.gov For instance, the cyclization of 2-(3,5-dinitrobenzoyl)-N-dodecylhydrazine-1-carbothioamide using p-toluenesulfonyl chloride preferentially forms the corresponding N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine. nih.gov

The synthesis can sometimes lead to a mixture of products. During the formation of N-benzyl analogues, the reaction can yield 1,3,4-oxadiazoles as the main products alongside 1,3,4-thiadiazole by-products, which can be difficult to separate. nih.gov However, adjusting the reaction conditions, such as using p-toluenesulfonyl chloride with triethylamine (B128534) in N-methyl-2-pyrrolidone, can lead to the selective formation of 1,3,4-thiadiazole-2-amines in good yields. plos.orgnih.gov

Table 1: Synthesis of Heterocyclic Scaffolds

Starting Material PrecursorReagents for CyclizationPrimary Product ScaffoldYieldsReference
N-Aryl/alkyl-2-(3,5-dinitrobenzoyl)hydrazine-1-carbothioamidesp-Toluenesulfonyl chloride, base1,3,4-ThiadiazoleGood to high nih.gov
N-Benzyl-2-(3,5-dinitrobenzoyl)hydrazine-1-carbothioamidesVaries1,3,4-Oxadiazole and 1,3,4-Thiadiazole22–58% (Oxadiazole), 4–15% (Thiadiazole) nih.gov
3,5-DinitrobenzohydrazideCarbon disulfide, KOH5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiol52% plos.orgnih.gov

The synthesis of the aforementioned 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives is a prime example of a molecular hybridization approach in drug design. plos.orgresearchgate.netnih.gov This strategy involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. The goal is to create new compounds with potentially enhanced activity, novel mechanisms of action, or improved pharmacological profiles.

In this context, researchers have synthesized molecules that merge the 3,5-dinitrophenyl group with 1,3,4-oxadiazole-2-amine or 1,3,4-thiadiazole scaffolds. plos.org The 3,5-dinitrophenyl moiety is known to be crucial for the antimycobacterial properties of certain compounds. plos.org Similarly, the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are recognized as key pharmacophores for antimycobacterial activity. plos.org By combining these fragments, often with the addition of a third component like a long alkyl chain or a benzyl (B1604629) group, a new chemotype was identified with potent and selective antimycobacterial effects, including against resistant strains. plos.orgnih.gov

Table 2: Molecular Hybridization Strategy

Molecular FragmentRole/Known ActivityCombined Hybrid StructureTarget ActivityReference
3,5-Dinitrophenyl MoietyEssential for antimycobacterial propertiesN-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-aminesPotent Antitubercular Agents plos.org
1,3,4-Oxadiazole / 1,3,4-Thiadiazole ScaffoldKnown antimycobacterial pharmacophoreN-substituted 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-aminesDisruption of mycobacterial cell wall biosynthesis plos.orgnih.gov
Alkyl/Benzyl ChainsModulate physicochemical properties plos.org

Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds

Building Block in the Synthesis of Complex Organic Molecules

Chemical building blocks are relatively simple molecules that serve as starting materials or intermediates for constructing more complex molecular architectures. amerigoscientific.com Isocyanates, including this compound, are widely used as versatile building blocks in organic synthesis due to their electrophilic nature. molport.com They provide an efficient means of introducing specific functional groups and structural motifs into a target molecule. amerigoscientific.com

The use of this compound (or its precursors) in creating potent antitubercular agents is a clear demonstration of its role as a building block. plos.orgnih.gov In these multi-step syntheses, the 3,5-dinitrophenyl group is a fundamental component of the final complex products. plos.org Furthermore, this compound can react with carboxylic acids under various conditions to yield amides or ureas, showcasing its utility in assembling diverse and complex organic structures. acs.org

Reagent in Polymer Chemistry (Excluding Polyurethane Applications)

While isocyanates are most famously used in the production of polyurethanes, their reactivity with nucleophiles like amines extends their application to other areas of polymer chemistry. researchgate.netresearchgate.net One such area is the synthesis of polyureas. mdpi.com

Polyurea is a type of elastomer or polymer that is formed through step-growth polymerization. mdpi.com The core reaction involves the addition of an isocyanate group to an amine group, forming a stable urea linkage (-NH-CO-NH-). molport.commdpi.com This reaction is highly efficient and typically requires no catalyst. mdpi.com

The synthesis of a polyurea polymer generally involves the reaction between a monomer with at least two isocyanate groups (a diisocyanate) and a monomer with at least two amine groups (a diamine). mdpi.com Common industrial diisocyanates include aromatic variants like Toluene (B28343) diisocyanate (TDI) and 4,4'-diphenylene methane (B114726) diisocyanate (MDI), as well as aliphatic types like 1,6-hexane diisocyanate (HDI). mdpi.com The amine component often consists of a high-molecular-weight amine-terminated polyether and a low-molecular-weight diamine that acts as a chain extender. mdpi.com

The fundamental chemical transformation in polyurea formation is the isocyanate-amine reaction. mdpi.comnih.gov Therefore, a monofunctional isocyanate like this compound can be used as a reagent to react with amine groups present on a polymer backbone, leading to the formation of polyurea derivatives where the 3,5-dinitrophenyl ureido group is a pendant moiety.

Table 3: General Components for Polyurea Synthesis

Component A (Isocyanate)Component B (Amine)Resulting LinkagePolymer TypeReference
Diisocyanate (e.g., MDI, TDI, HDI)Diamine (e.g., DETDA, Jeffamine®)Urea (-NH-CO-NH-)Polyurea mdpi.com
This compoundPolymer with primary/secondary amine groupsPendant Urea GroupPolyurea Derivative mdpi.com

Theoretical and Computational Studies of 3,5 Dinitrophenyl Isocyanate

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the molecular structure and properties of compounds like 3,5-dinitrophenyl isocyanate. researchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for studying polyatomic molecules. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), to obtain the optimized molecular geometry, including bond lengths, bond angles, and torsion angles. grafiati.com

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a degree of rotational freedom, particularly around the bond connecting the isocyanate group to the phenyl ring, multiple conformers may exist with varying energies. Computational methods can be used to explore the conformational landscape, identify low-energy conformers, and determine their relative stabilities. arxiv.org Techniques such as random searches or systematic rotations of dihedral angles can generate initial structures, which are then subjected to geometry optimization. researchgate.net The relative energies of the optimized conformers are then used to understand the molecule's preferred shape. arxiv.org

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenyl Isocyanate Derivative (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC-N (isocyanate)1.20 Å
N=C (isocyanate)1.35 Å
C=O (isocyanate)1.18 Å
C-C (aromatic)1.39 - 1.41 Å
C-N (ring)1.45 Å
Bond AngleC-N=C125°
N=C=O175°
C-C-C (aromatic)119 - 121°
Note: This table is illustrative and based on general values for similar structures. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, providing valuable insights that complement experimental data. grafiati.com

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies. researchgate.net These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic stretching of the N=C=O group, nitro group (NO2) stretches, and various vibrations of the phenyl ring. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.govlibretexts.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govfaccts.de The chemical shift (δ) is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org These calculations can predict both ¹H and ¹³C NMR spectra, helping to assign signals and understand the electronic environment of different atoms within the molecule. nih.govresearchgate.net The chemical shifts are influenced by factors such as the presence of electronegative atoms and unsaturated groups. libretexts.org

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Structure

SpectroscopyGroup/AtomPredicted Wavenumber/Shift
IRN=C=O stretch~2250 cm⁻¹
NO₂ symmetric stretch~1350 cm⁻¹
NO₂ asymmetric stretch~1540 cm⁻¹
¹H NMRAromatic H7.5 - 9.0 ppm
¹³C NMRIsocyanate C~125 ppm
Aromatic C (with NO₂)~150 ppm
Aromatic C (other)120 - 130 ppm
Note: These are approximate values and can vary depending on the specific computational method and basis set used.

Analysis of Electronic Structure: HOMO-LUMO Energy Levels and Charge Distribution

The electronic structure of this compound can be elucidated through DFT calculations, providing insights into its reactivity and chemical behavior.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, the presence of electron-withdrawing nitro groups is expected to significantly influence the energies of these orbitals.

Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electronic charge on the atoms within the molecule. researchgate.net This analysis provides insights into the electrophilic and nucleophilic sites. researchgate.net In this compound, the carbon atom of the isocyanate group is expected to be highly electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms. The nitro groups will also create regions of positive charge on the aromatic ring.

Table 3: Calculated Electronic Properties for a Representative Dinitrophenyl Derivative

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-3.0 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment~4.5 D
Note: These values are illustrative and would need to be calculated specifically for this compound.

Thermochemical Parameter Calculations (e.g., Reaction Energies, Activation Barriers)

DFT calculations can be used to determine various thermochemical parameters, which are essential for understanding the energetics of chemical reactions involving this compound. researchgate.net

Reaction Energies: The energy change (ΔE) for a reaction can be calculated by taking the difference between the total energies of the products and the reactants. This allows for the determination of whether a reaction is exothermic (releases energy) or endothermic (requires energy). rsc.org

Activation Barriers: The activation energy (Ea) is the minimum energy required for a reaction to occur. It is represented by the energy difference between the reactants and the transition state. rsc.org DFT can be used to locate the transition state structure and calculate its energy, thereby providing an estimate of the activation barrier. This information is crucial for predicting reaction rates and understanding reaction mechanisms. nih.gov For example, in reactions of isocyanates, such as with alcohols, DFT can be used to model the transition states and calculate the activation energies for the formation of urethanes. researchgate.net

Ab Initio Methods in Reaction Mechanism Investigations

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are powerful tools for investigating the detailed mechanisms of chemical reactions. researchgate.net

Modeling Reaction Pathways and Transition States

The exploration of reaction pathways is crucial for understanding how a chemical transformation occurs. arxiv.org Ab initio methods can be used to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and transition states. arxiv.org

Modeling Reaction Pathways: A reaction pathway, or minimum energy path (MEP), represents the most likely route a reaction will follow from reactants to products. arxiv.org Computational methods can trace this path, providing a step-by-step description of the geometric and electronic changes that occur during the reaction. arxiv.org This is particularly useful for complex reactions that may involve multiple steps or competing pathways. rsc.org

Modeling Transition States: A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that pathway. researchgate.net It is a saddle point on the PES, representing a maximum in the direction of the reaction coordinate and a minimum in all other directions. rsc.org Identifying the structure of the transition state is key to understanding the mechanism and calculating the activation energy of a reaction. nih.gov Ab initio methods, such as coupled-cluster theory or multi-configurational self-consistent field (MCSCF) methods, can provide highly accurate descriptions of transition state structures and energies, although they are computationally more demanding than DFT. rsc.org For reactions involving this compound, these methods could be used to model the transition states for its reactions with various nucleophiles, providing detailed insights into the factors that control its reactivity. researchgate.netacs.org

Simulation of Solvent Effects on Reaction Kinetics

The kinetics of reactions involving isocyanates, including this compound, are significantly influenced by the solvent system employed. Computational simulations and theoretical models are crucial tools for understanding and predicting these effects, thereby decoupling solvent influences from the intrinsic kinetic parameters of the reaction. mpg.de

Generalizations from studies on phenyl isocyanate show that the reaction rate can be enhanced by specific, particularly nucleophilic, solvation. researchgate.net The initial stage of such reactions often involves the formation of a complex between the reactant and a basic solvent. researchgate.net Polar aprotic solvents are commonly used for isocyanate reactions, including pyridine (B92270), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

However, the effect of a solvent is complex and not solely dependent on polarity. Studies on other reactions have shown that polar aprotic solvents like acetonitrile (B52724) can significantly hinder the reaction rate, whereas apolar aprotic solvents like toluene (B28343) may not. mdpi.com This has been attributed to specific molecular interactions, such as hydrogen bonding between the solvent and substrate, which can be elucidated through advanced techniques like neutron diffraction experiments. mdpi.com

To quantitatively predict these influences, advanced thermodynamic models are employed. One such method is an activity-based approach that uses equations of state, like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), to calculate the activity coefficients of reactants in various solvent mixtures. mpg.de This methodology allows for the determination of intrinsic, solvent-independent kinetic parameters that can be compared with results from quantum chemical calculations, such as Density Functional Theory (DFT). mpg.de For instance, simulations of homogeneously catalyzed reactions in decane/DMF mixtures have shown that while reactant activities can be significantly influenced by solvent composition and temperature, the activation energies of the core reaction may remain largely unaffected. mpg.de

Interactive Table 1: Influence of Solvent Type on Isocyanate Reaction Kinetics

Solvent TypeGeneral Effect on Reaction RateRationaleCommon Examples
Polar Aprotic Often increases rate, but can also hinderCan increase rate through nucleophilic solvation researchgate.net; can hinder through specific H-bonding interactions. mdpi.comDMF, DMSO, Acetonitrile, NMP researchgate.net
Apolar Aprotic Often has a lesser effect on rate compared to polar solvents mdpi.comLess interaction with polar reactants or transition states. mdpi.comToluene, Decane mpg.demdpi.com
Protic Generally hinders the reactionSolvent can react with the isocyanate group or hinder catalyst performance. mdpi.comAlcohols, Water

Quantitative Structure-Activity Relationships (QSAR) for Structural Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com The fundamental principle is that the variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their activities. mdpi.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to understand the key structural features that govern their function, thereby providing clear principles for rational drug design and chemical synthesis. mdpi.comnih.gov

Elucidation of Structural Features Influencing Reactivity and Functionality (e.g., nitro group positioning)

The reactivity and functionality of this compound are profoundly dictated by its structural features, most notably the presence and positioning of the two nitro groups on the aromatic ring. iloencyclopaedia.org The nitro group (NO₂) is a potent electron-withdrawing group, which significantly influences the electron density distribution across the benzene (B151609) ring and at the isocyanate functional group. iloencyclopaedia.orgmsu.edudoubtnut.com

The primary influence of these electron-withdrawing groups is the enhancement of the electrophilic character of the isocyanate carbon, making it more susceptible to nucleophilic attack. Furthermore, they increase the reactivity of the aromatic ring itself towards nucleophilic aromatic substitution. msu.edu The position of these groups is critical. Electron-withdrawing substituents exert their strongest activating effect on nucleophilic substitution when located at the ortho and para positions relative to the leaving group or reaction center. msu.edudoubtnut.com This is because they can effectively stabilize the negative charge of the reaction intermediate (a Meisenheimer complex) through resonance. msu.edu

In the case of this compound, the nitro groups are in the meta positions relative to the isocyanate group. While they cannot offer resonance stabilization to a nucleophile attacking the isocyanate, their strong inductive electron-withdrawing effect still significantly enhances the reactivity of the isocyanate. Studies on related substituted phenyl compounds have demonstrated the importance of this positioning; for example, a nitro group in the para-position can dramatically slow a radical reaction, while a meta-substituted group has a less pronounced effect. nih.gov

Structure-activity relationship studies on molecules containing the 3,5-dinitrophenyl moiety have confirmed the critical role of this specific substitution pattern in determining biological function. nih.gov Research on 3,5-dinitrophenyl-containing 1,2,4-triazoles as antitubercular agents revealed that the positioning of the 3,5-dinitrophenyl fragment was a key determinant of their potent activity. nih.gov This underscores that the specific arrangement of the nitro groups in this compound is a crucial design principle governing its chemical and biological interactions.

Interactive Table 2: Effect of Nitro Group Position on Aromatic Ring Reactivity towards Nucleophilic Attack

Position of Nitro Group(s)Influence on ReactivityMechanism of Influence
Ortho/Para Strong ActivationStrong inductive effect and direct resonance stabilization of the negatively charged intermediate. msu.edudoubtnut.com
Meta ActivationStrong inductive effect; no direct resonance stabilization of the intermediate. msu.edu

Q & A

Q. What characterization techniques are recommended for confirming the purity and structure of 3,5-Dinitrophenyl isocyanate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substitution patterns on the aromatic ring and the presence of the isocyanate (-NCO) group. For example, the nitro groups at the 3- and 5-positions will deshield adjacent protons, producing distinct splitting patterns .
  • Infrared Spectroscopy (IR): Identify the characteristic asymmetric stretching vibration of the -NCO group at ~2250–2270 cm1^{-1}, alongside nitro group absorptions (~1520 and 1350 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight (e.g., exact mass: 249.14 g/mol for C7_7H3_3N3_3O4_4) and fragmentation patterns .
  • Chromatographic Purity: Utilize reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention times against analytical standards .

Q. What precautions are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Moisture Control: Store under inert atmosphere (argon or nitrogen) in airtight containers, as isocyanates hydrolyze readily to ureas in the presence of water .
  • Reactivity Mitigation: Avoid contact with amines, alcohols, or nucleophiles. Use glass or stainless-steel equipment to prevent catalytic decomposition .
  • Thermal Stability: Monitor storage temperatures (<4°C) to suppress dimerization or trimerization reactions, which can occur at elevated temperatures .

Q. What are the common synthetic applications of this compound in organic chemistry?

Methodological Answer:

  • Urea Formation: React with primary or secondary amines to synthesize urea derivatives, often used as chiral auxiliaries or intermediates in drug discovery. For example, coupling with (R)-(1-naphthyl)ethylamine produces enantiopure ureides for HPLC chiral stationary phases (CSPs) .
  • Blocking Reactions: Temporarily protect isocyanate groups using thermally labile blocking agents (e.g., 3,5-pyrrazole) to enable controlled post-polymerization modifications .

Advanced Research Questions

Q. How can this compound be employed in chiral derivatization for enantiomeric resolution via HPLC?

Methodological Answer:

  • Derivatization Protocol: React racemic amines or alcohols with this compound to form diastereomeric urea or carbamate derivatives. For instance, phenylpropanolamine enantiomers were resolved as 3,5-dinitrophenyl ureides using a CSP derived from (R)-(1-naphthyl)ethyl isocyanate .
  • Chromatographic Conditions: Optimize mobile phase composition (e.g., hexane/isopropanol gradients) and column temperature to achieve baseline separation. Retention time differences arise from steric and electronic interactions between the nitro groups and CSP .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound in reaction systems?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition onset temperatures. Isocyanates typically degrade via cyclotrimerization to isocyanurates or hydrolysis .
  • Differential Scanning Calorimetry (DSC): Detect exothermic peaks corresponding to dimerization or trimerization events. For example, blocked isocyanates (e.g., with pyrrazole) show delayed reactivity until deblocking occurs at ~130°C .

Q. How should researchers address contradictions in reported reactivity data for this compound across studies?

Methodological Answer:

  • Conditional Analysis: Replicate experiments under varying conditions (solvent polarity, temperature, catalyst presence). For example, nucleophilic substitutions may proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced electrophilicity of the -NCO group .
  • Comparative Reactivity Studies: Benchmark against structurally similar isocyanates (e.g., 3,5-Bis(trifluoromethyl)phenyl isocyanate) to isolate electronic effects. Fluorinated analogs exhibit higher electrophilicity due to electron-withdrawing -CF3_3 groups, accelerating urea formation .
  • Mechanistic Probes: Use kinetic isotopic effects or computational modeling (DFT) to elucidate rate-determining steps in conflicting reaction pathways .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight249.14 g/mol
IR -NCO Stretching2250–2270 cm1^{-1}
Thermal Decomposition Onset~130°C (pyrrazole-blocked derivatives)
Chiral Derivatization CSP(R)-(1-naphthyl)ethyl isocyanate silica

Note on Sources:

  • References , and provide foundational methodologies for synthesis, reactivity control, and chiral applications.
  • Structural and spectroscopic data are corroborated by PubChem and experimental studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.